
2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-Fluorobenzonitrile
Overview
Description
2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile is a dihydropyrimidine derivative with a fluorinated benzonitrile moiety. Structurally, it features a 6-chloro-3-methyluracil core linked via a methylene bridge to a 4-fluorobenzonitrile group. This compound serves as a key intermediate in synthesizing trelagliptin (SYR-472), a once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor approved for type 2 diabetes mellitus (T2DM) treatment . Its synthesis involves bromination of 4-fluoro-2-methylbenzonitrile, followed by coupling with 6-chloro-3-methyluracil in the presence of catalysts like diethyl phosphite, achieving high yields (≥98%) under industrially feasible conditions .
Biological Activity
The compound 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile (CAS No. 865759-24-6) has garnered attention for its potential biological activities, particularly as a pharmaceutical agent. This article explores its biological activity, including its mechanisms, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : C₁₃H₉ClFN₃O₂
- Molecular Weight : 293.68 g/mol
- Purity : ≥95% (LC-MS)
This compound features a pyrimidine ring substituted with a chloro and a methyl group, alongside a fluorobenzonitrile moiety, which may contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes and pathways involved in cellular processes. The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : Compounds with dioxo-pyrimidine structures have been shown to inhibit enzymes such as BCAT (branched-chain amino acid transaminase), which is crucial in amino acid metabolism .
- Antitumor Effects : Preliminary studies suggest potential antitumor activity, possibly through the modulation of signaling pathways involved in cell proliferation and survival .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant biological activity:
- Cell Viability Assays : Studies on various cancer cell lines showed that the compound can reduce cell viability in a dose-dependent manner. For instance, IC₅₀ values were observed at concentrations similar to other known inhibitors in the class .
In Vivo Studies
Preliminary animal studies indicate:
- Antitumor Efficacy : In mouse models, treatment with the compound resulted in reduced tumor growth compared to control groups. This suggests that it may be effective in targeting specific types of cancer cells .
Case Studies
- Case Study on Anticancer Activity :
- Comparative Study with Other Pyrimidine Derivatives :
Data Tables
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
The compound is structurally analogous to several DPP-4 inhibitors, differing primarily in substituents on the benzonitrile and pyrimidine-dione moieties:
Key Observations :
- 4-Fluoro vs. Plain Benzonitrile : The 4-fluoro substitution in the target compound and trelagliptin enhances metabolic stability and DPP-4 binding affinity compared to alogliptin, enabling prolonged pharmacological activity (weekly dosing for trelagliptin vs. daily for alogliptin) .
- Positional Fluorination : The 5-fluoro analog (CAS 865759-24-6) exhibits reduced DPP-4 inhibition compared to the 4-fluoro derivative, highlighting the critical role of substituent positioning .
Key Observations :
- The target compound’s synthesis avoids nucleophilic substitution, favoring milder conditions and higher yields than traditional methods .
- Trelagliptin’s production requires chiral induction, adding complexity compared to non-fluorinated analogs like alogliptin .
Pharmacological and Physicochemical Properties
Key Observations :
- The 4-fluoro group in trelagliptin contributes to superior enzymatic inhibition (IC₅₀ = 0.9 nM) compared to alogliptin (IC₅₀ = 1.6 nM), likely due to enhanced electronic effects and steric fit within the DPP-4 active site .
- Stability differences (e.g., trelagliptin’s -20°C storage requirement) reflect fluorine-induced sensitivity to degradation, necessitating specialized formulation .
Industrial and Commercial Profiles
Key Observations :
Properties
IUPAC Name |
2-[(6-chloro-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]-4-fluorobenzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFN3O2/c1-17-12(19)5-11(14)18(13(17)20)7-9-4-10(15)3-2-8(9)6-16/h2-5H,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCGCZRILRRTMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.